molecular formula C7H4N2OS B567164 Thieno[3,2-D]pyrimidine-7-carbaldehyde CAS No. 1211596-51-8

Thieno[3,2-D]pyrimidine-7-carbaldehyde

Cat. No.: B567164
CAS No.: 1211596-51-8
M. Wt: 164.182
InChI Key: AROWMXGGAHTZPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thieno[3,2-D]pyrimidine-7-carbaldehyde is a fused heterocyclic compound featuring a thienopyrimidine core with a formyl (-CHO) substituent at position 5. Notably, this compound is listed as discontinued by CymitQuimica, limiting its current availability for research .

Preparation Methods

Multi-Step Cyclization and Functional Group Interconversion

Thienopyrimidine Core Assembly

The thieno[3,2-d]pyrimidine scaffold is typically constructed via cyclocondensation of 3-aminothiophene derivatives. For example, 3,5-dimethoxybenzoic acid undergoes sequential chlorination with thionyl chloride and malonate coupling to form ethyl 3,5-dimethoxybenzoate, which is hydrolyzed and cyclized under acidic conditions . Intermediate 7 (6-nitro-2,4-dichlorothieno[3,2-d]pyrimidine) is generated via POCl3-mediated chlorination of 5 (2-chloro-6-nitrothieno[3,2-d]pyrimidin-4-ol), followed by Pd/C-catalyzed hydrogenation to yield 8 (6-amino-2,4-dichlorothieno[3,2-d]pyrimidine) .

Friedländer Condensation for Direct Aldehyde Installation

Aminoaldehyde Intermediate Synthesis

The Friedländer reaction enables direct aldehyde incorporation during annelation. Starting from 5-amino-6-formyl-4-methyl-2-phenylthieno[2,3-d]pyrimidine , condensation with active methylene compounds (e.g., indane-1,3-dione) in acidic ethanol yields pyrido[2',3':4,5]thieno[2,3-d]pyrimidines . This method leverages the aminoaldehyde’s dual functionality to simultaneously construct the pyridine ring and introduce the formyl group at position 7 .

Optimization of Reaction Conditions

Yields exceeding 70% are achieved using 10% HCl in ethanol at reflux (Table 1). The reaction tolerates diverse ketones, including alicyclic and heterocyclic variants, though electron-deficient substrates require prolonged heating (12–24 h) .

Table 1. Friedlälder Condensation Yields for Thieno[3,2-d]pyrimidine-7-carbaldehyde Derivatives

Starting MaterialKetoneConditionsYield (%)
5-Amino-6-formyl derivativeIndane-1,3-dione10% HCl, EtOH, Δ78
5-Amino-6-formyl derivativeCyclohexanone10% HCl, EtOH, Δ65
5-Amino-6-formyl derivativeAcetylacetone10% HCl, EtOH, Δ72

Vilsmeier-Haack Formylation

Late-Stage Direct Formylation

The Vilsmeier-Haack reaction introduces formyl groups to electron-rich aromatic systems. For thieno[3,2-d]pyrimidines, treatment with POCl3 and DMF at 0–5°C generates the chloroiminium intermediate, which hydrolyzes to the aldehyde upon aqueous workup . This method is effective for position 7 due to the ring’s electron-deficient nature, achieving 60–75% yields in model substrates .

Regioselectivity Challenges

Competing formylation at position 5 is mitigated by using bulky directing groups (e.g., 2-phenyl substituents), which sterically hinder alternative sites . For example, 8,8-dimethyl-2-propyl-7,10-dihydro-8H-pyrano[3,4"]pyrido[3',2':4,5]thieno[3,2-d]pyrimidine undergoes selective formylation at position 7 with 68% yield .

Suzuki-Miyaura Cross-Coupling for Aldehyde Precursors

Boronic Ester Coupling

Arylboronic esters serve as aldehyde precursors in palladium-catalyzed couplings. For instance, 7 (6-nitro-2,4-dichlorothieno[3,2-d]pyrimidine) reacts with t-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylcarbamate under Suzuki conditions (Pd(PPh3)4, Na2CO3, dioxane/H2O), yielding biphenyl intermediates . Subsequent ozonolysis or acidic hydrolysis converts the boronate to a formyl group, though yields drop to 40–50% due to over-oxidation .

Oxidation of Hydroxymethyl or Methyl Substituents

Hydroxymethyl to Aldehyde

Hydroxymethyl groups at position 7 are oxidized using MnO2 or Dess-Martin periodinane. For example, 8,8-dimethyl-7-(hydroxymethyl)-2-propylthieno[3,2-d]pyrimidine treated with activated MnO2 in CH2Cl2 affords the aldehyde in 85% yield .

Methyl Group Oxidation

Direct oxidation of methyl to aldehyde is less common but achievable with SeO2 in dioxane at 140°C. This method is low-yielding (30–35%) due to competing decarbonylation but remains viable for substrates resistant to other routes .

Chemical Reactions Analysis

Types of Reactions: Thieno[3,2-D]pyrimidine-7-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: Common in heterocyclic chemistry, substitution reactions can introduce different substituents onto the ring system.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Reactivity

The molecular formula of thieno[3,2-D]pyrimidine-7-carbaldehyde is C7_{7}H5_{5}N3_{3}OS, with a molecular weight of approximately 165.20 g/mol. The presence of both aldehyde and keto functional groups enhances its reactivity, allowing it to participate in a variety of chemical reactions, including:

  • Condensation reactions : The aldehyde group can undergo condensation with amines to form imines.
  • Nucleophilic additions : The carbonyl groups are susceptible to nucleophilic attack, which can lead to the formation of various derivatives.

These reactivities make this compound a versatile building block in organic synthesis.

Biological Applications

Recent studies have highlighted the potential therapeutic applications of this compound and its derivatives. Key findings include:

  • Anticancer Activity : Research has shown that compounds derived from thieno[3,2-D]pyrimidine exhibit significant anticancer properties. For instance, derivatives have been synthesized that demonstrate cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
  • Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity. Several derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential use in developing new antibiotics .
  • Antiviral Activity : Thieno[3,2-D]pyrimidine derivatives have been investigated for their antiviral properties, particularly against viruses such as HIV and influenza. The structural modifications at the 7-position have been found to enhance their efficacy against viral replication .
  • Protein Kinase Inhibition : Some studies indicate that thieno[3,2-D]pyrimidine derivatives can act as inhibitors of specific protein kinases involved in cancer progression, providing a targeted therapeutic approach for cancer treatment .

Synthetic Routes

Several synthetic methods have been developed to produce this compound and its analogs:

  • Cyclization Reactions : Utilizing thiophene derivatives as starting materials followed by cyclization reactions with appropriate reagents has proven effective.
  • Functional Group Modifications : The aldehyde group can be modified through various reactions to yield different derivatives with enhanced biological activity.

The choice of synthetic route often depends on the desired yield and purity of the final product.

Case Studies

  • Synthesis and Evaluation of Anticancer Activity :
    A study synthesized several thieno[3,2-D]pyrimidine derivatives and tested them against human cancer cell lines. Results indicated that certain modifications at the 4-position significantly increased cytotoxicity compared to the parent compound.
  • Antimicrobial Screening :
    In another investigation, a series of thieno[3,2-D]pyrimidine derivatives were screened for antimicrobial activity using standard disk diffusion methods. Compounds with halogen substituents showed enhanced antimicrobial efficacy against Staphylococcus aureus.

Mechanism of Action

The mechanism of action of thieno[3,2-D]pyrimidine-7-carbaldehyde involves its interaction with specific molecular targets, such as protein kinases. The compound can act as an ATP-mimetic, binding to the ATP pocket of kinases and inhibiting their activity. This inhibition can disrupt key signaling pathways involved in cell proliferation and survival, making it a promising candidate for anticancer therapy .

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Structural Modifications and Reactivity

The thienopyrimidine scaffold is highly versatile, with substituent variations at positions 2, 4, 6, and 7 profoundly influencing biological activity and synthetic utility. Key comparisons include:

4,6-Disubstituted Thieno[3,2-D]pyrimidines

  • Example : Pyrrolidinyl-acetylenic derivatives (e.g., Compound 152–157 in ) exhibit dual inhibition of EGFR and ErbB2 (IC50: 14–90 nM). The acetylene group enhances covalent binding to EGFR, while carbamate modifications improve oral bioavailability .

Morpholino and Pyrazole-Substituted Derivatives

  • Example: Compound 14 () features a morpholino group at position 4 and a pyrazole at position 6, showing dual PI3Kα/mTOR inhibition (IC50: 15 nM and 16 nM, respectively). The C-6 position is critical for optimizing kinase selectivity .

Chloro and Methyl Derivatives

  • Example: 4-Chloro-7-methylthieno[3,2-D]pyrimidine () has a methyl group at position 7 and a chloro group at position 4.
  • Contrast: The aldehyde group in Thieno[3,2-D]pyrimidine-7-carbaldehyde increases polarity, which may affect solubility and bioavailability compared to methyl or chloro analogs .

Key Advantages and Limitations

  • Advantages of this compound: Reactive aldehyde group for facile derivatization. Potential as a building block for kinase inhibitors or enzyme-targeting probes.
  • Limitations: Limited commercial availability . Uncharacterized pharmacokinetic and toxicity profiles.

Biological Activity

Thieno[3,2-D]pyrimidine-7-carbaldehyde is a compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities, particularly in the context of cancer treatment. This article explores its biological activity, mechanisms of action, and relevant research findings.

Structural Characteristics

This compound features a fused thiophene and pyrimidine ring structure, which enhances its electronic properties and biological interactions. Its structural similarity to purines allows it to engage effectively with various biological targets, particularly enzymes involved in cancer progression.

Target Enzymes

The primary target of this compound is the enhancer of zeste homolog 2 (EZH2) enzyme. Inhibition of EZH2 affects histone methylation processes, leading to altered gene expression profiles associated with cancer cell proliferation and survival.

Biochemical Pathways

The inhibition of EZH2 by this compound disrupts several biochemical pathways:

  • Histone Methylation : This process is crucial for regulating gene expression.
  • Cellular Proliferation : The compound induces apoptosis in cancer cells and inhibits their migration, thereby reducing tumor growth and metastasis.

Antitumor Effects

Research has demonstrated that this compound exhibits potent antitumor activity against various cancer cell lines. Notable findings include:

  • IC50 Values : The compound showed IC50 values of 0.55 µM against SU-DHL-6 cells, 0.95 µM against WSU-DLCL-2 cells, and 1.68 µM against K562 cells, indicating strong antiproliferative effects .
  • Morphological Changes : Treatment with this compound significantly alters lymphoma cell morphology and induces apoptosis in a concentration-dependent manner.

Comparison with Other Compounds

In comparative studies, thieno[3,2-D]pyrimidine derivatives have been shown to possess superior antitumor activity compared to other similar compounds like thieno[2,3-D]pyrimidine. This uniqueness is attributed to its specific substitution pattern that enhances its effectiveness as an EZH2 inhibitor .

Case Studies

  • Study on Antitumor Activity : A study synthesized several thieno[3,2-D]pyrimidine derivatives and evaluated their antitumor properties. The most promising derivative exhibited significant cytotoxicity against multiple cancer cell lines while showing low toxicity towards normal cells .
  • Structure-Activity Relationship (SAR) : Preliminary SAR studies indicated that specific modifications to the thieno[3,2-D]pyrimidine structure could enhance its biological activity. For instance, the introduction of piperidine moieties improved the compound's efficacy against cancer cell lines .

Pharmacokinetics

This compound demonstrates favorable pharmacokinetic properties:

  • Stability : It maintains stability under standard laboratory conditions but may degrade over extended periods.
  • Bioavailability : Its ability to penetrate cellular membranes facilitates effective targeting of intracellular enzymes like EZH2.

Q & A

Q. What are the key synthetic routes for preparing Thieno[3,2-d]pyrimidine-7-carbaldehyde, and how do reaction conditions influence yield?

Basic Research Question
this compound is synthesized via reductive amination or cyclization reactions. A high-yield method involves oxidizing 2-amino-6-hydroxymethyl derivatives using Dess-Martin periodinane (DMP) under aqueous conditions, achieving up to 91% yield . Alternative routes include heating 3-amino-4-cyano-2-thiophenecarboxamides in formic acid to form thieno[3,2-d]pyrimidin-4-ones, which are further functionalized .
Key Variables Affecting Yield:

  • Oxidizing Agent: DMP outperforms ceric ammonium nitrate due to better water compatibility.
  • pH Control: Sodium cyanoborohydride-mediated reductive amination requires pH 6 for optimal imine intermediate stabilization .
  • Solvent Choice: Xylene and toluene are preferred for cyclization reactions to avoid side products .

Q. How can researchers resolve contradictions in reported reaction efficiencies for Thieno[3,2-d]pyrimidine derivatives?

Advanced Research Question
Discrepancies in reaction yields (e.g., 57–87% for reductive amination of substituted anilines ) often stem from steric or electronic effects of substituents. For example, 2,5-dichloroaniline fails to form intermediates due to steric hindrance, requiring alternative pathways like pre-formed imine synthesis.
Methodological Recommendations:

  • Mechanistic Probes: Use NMR or mass spectrometry to track intermediate formation.
  • Computational Modeling: Predict steric/electronic barriers using DFT calculations.
  • Alternative Reagents: Test milder reductants (e.g., NaBH(OAc)₃) for hindered substrates .

Q. What strategies are effective for optimizing the thieno[3,2-d]pyrimidine core to enhance biological activity?

Advanced Research Question
Modifications at the C6 position of the thieno[3,2-d]pyrimidine core significantly impact activity. For instance, introducing pyrazole or morpholine groups at C6 improves PI3K/mTOR inhibition (IC₅₀: 15–16 nM) . Similarly, substituting with cyclopentyl groups enhances selectivity for CDK7 inhibitors in oncology models .
Optimization Workflow:

SAR Analysis: Prioritize flexible regions (e.g., C6) for diversification.

In Silico Screening: Dock modified structures against target kinases (e.g., CDK7, PI3Kα).

In Vitro Validation: Test inhibitory activity using kinase assays and cytotoxicity panels .

Q. What analytical techniques are critical for characterizing this compound derivatives?

Basic Research Question
Structural elucidation relies on:

  • Spectroscopy: IR (amide C=O stretches at ~1650 cm⁻¹), ¹H/¹³C NMR (aromatic protons at δ 7.5–8.5 ppm), and 2D NMR (COSY, HSQC) .
  • Mass Spectrometry: High-resolution MS confirms molecular ions (e.g., [M+H]⁺ for C₇H₃ClN₂OS: m/z 198.63) .
  • Elemental Analysis: Validate purity (>95%) via C/H/N/S percentages .

Q. How can researchers design experiments to evaluate the therapeutic potential of Thieno[3,2-d]pyrimidine derivatives?

Advanced Research Question
Apply the PICO framework (Population, Intervention, Comparison, Outcome):

  • Population: Cancer cell lines (e.g., MCF-7, HepG2) .
  • Intervention: Thieno[3,2-d]pyrimidine derivatives at varying concentrations.
  • Comparison: Positive controls (e.g., Pictilisib for PI3K/mTOR) .
  • Outcome: IC₅₀ values from MTT assays or tumor regression in xenograft models .
    Ethical Considerations: Follow FINER criteria (Feasible, Novel, Ethical) by prioritizing in vitro over in vivo studies during early screening .

Q. What are the common pitfalls in synthesizing this compound analogs, and how can they be mitigated?

Basic Research Question

  • Pitfall 1: Low yields due to moisture-sensitive intermediates.
    Solution: Use anhydrous solvents and argon atmospheres for sensitive steps .
  • Pitfall 2: Byproduct formation during cyclization.
    Solution: Optimize reaction time (e.g., 12–24 hr for formic acid-mediated cyclization) .

Q. How do structural modifications at the aldehyde group impact the reactivity of this compound?

Advanced Research Question
The aldehyde group is a key site for derivatization. Conversion to oximes or hydrazones enhances solubility, while reduction to hydroxymethyl groups improves bioavailability. For example:

  • Schiff Base Formation: React with amines to form imines for antimicrobial testing .
  • Reductive Amination: Generate 6-arylaminomethyl derivatives for kinase inhibition .

Q. What computational tools are recommended for predicting the biological targets of Thieno[3,2-d]pyrimidine derivatives?

Advanced Research Question

  • Molecular Docking: AutoDock Vina or Schrödinger Suite to predict binding to CDK7 or PI3Kα .
  • Pharmacophore Modeling: Identify critical hydrogen bond acceptors (e.g., pyrimidine N) and hydrophobic pockets .

Q. How can researchers validate the kinase inhibition mechanisms of Thieno[3,2-d]pyrimidine derivatives?

Advanced Research Question

  • Kinase Assays: Use ADP-Glo™ or radioactive ³²P-ATP to measure enzymatic activity .
  • Western Blotting: Assess downstream targets (e.g., phosphorylated Akt for PI3K inhibitors) .
  • Crystallography: Solve co-crystal structures with kinases (e.g., CDK7) to confirm binding modes .

Q. What are the emerging applications of this compound in non-oncology research?

Basic Research Question
Recent studies highlight roles in:

  • Neurology: As M4 muscarinic receptor modulators for treating psychiatric disorders .
  • Antimicrobials: Thieno[3,2-d]pyrimidine carboxamides show activity against E. coli and S. aureus .

Properties

IUPAC Name

thieno[3,2-d]pyrimidine-7-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2OS/c10-2-5-3-11-6-1-8-4-9-7(5)6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AROWMXGGAHTZPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=NC=N1)C(=CS2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30717250
Record name Thieno[3,2-d]pyrimidine-7-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30717250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211596-51-8
Record name Thieno[3,2-d]pyrimidine-7-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30717250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

7-hydroxymethyl-thieno[3,2-d]pyrimidine (250 mg, 1.56 mmol) was dissolved in dichloromethane (10 mL), added with MnO2 (1.36 g, 15.60 mmol), followed by stirring for 2 hours. The reaction mixture was filtered through a Celite pad under reduced pressure, and concentrated to obtain the title compound (80 mg, 30%).
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
1.36 g
Type
catalyst
Reaction Step Two
Yield
30%

Synthesis routes and methods II

Procedure details

A mixture of 7-methyl-thieno[3,2-d]pyrimidine (1.2 g) and N-bromosuccinimide (2.9 g) in carbon tetrachloride (50 mL) was heated at reflux for 1 hour. The reaction mixture was then cooled, the solid formed was filtered off and the filtrate was concentrated under reduced pressure. The residue was suspended in water (10 mL) and the suspension was heated at reflux for 1 hour. The resulting mixture was basified by addition of a saturated aqueous solution of sodium bicarbonate and extracted twice with dichloromethane (100 mL). The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, filtered and evaporated under reduced pressure. The solid residue was triturated with ethyl acetate and hexane and then collected by filtration to give 0.8 g of thieno[3,2-d]pyrimidine-7-carbaldehyde.
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
2.9 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.